molecular formula C61H93ClN6O13S B14106706 N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride

N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride

Cat. No.: B14106706
M. Wt: 1185.9 g/mol
InChI Key: ABSITZAMSXQWGY-UHFFFAOYSA-N
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Description

The compound “N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride” is a complex organic molecule It features multiple functional groups, including indolium, penta-2,4-dienylidene, and hexahydrothieno[3,4-d]imidazol-4-yl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, each requiring specific reagents and conditions. The process might include:

    Formation of the indolium moiety: This could involve the reaction of an indole derivative with a suitable alkylating agent.

    Attachment of the penta-2,4-dienylidene group: This step might require a cross-coupling reaction, such as a Heck or Suzuki reaction.

    Incorporation of the hexahydrothieno[3,4-d]imidazol-4-yl group: This could involve a cyclization reaction, possibly under acidic or basic conditions.

    Final assembly and purification: The final steps would involve linking the various moieties together, followed by purification using techniques such as chromatography.

Industrial Production Methods

Industrial production of such a complex molecule would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation: The indolium moiety might be susceptible to oxidation under certain conditions.

    Reduction: The penta-2,4-dienylidene group could be reduced to a more saturated form.

    Substitution: Various functional groups could be substituted with other groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alkane or alcohol.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a fluorescent probe or in bioimaging.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
  • **N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which could confer unique chemical and biological properties

Properties

Molecular Formula

C61H93ClN6O13S

Molecular Weight

1185.9 g/mol

IUPAC Name

N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride

InChI

InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H

InChI Key

ABSITZAMSXQWGY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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